![molecular formula C10H17NO3 B2840639 N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 1902897-63-5](/img/structure/B2840639.png)

N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

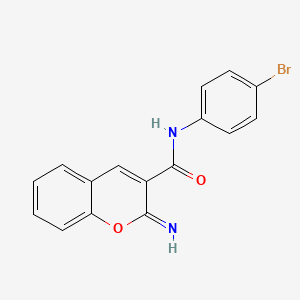

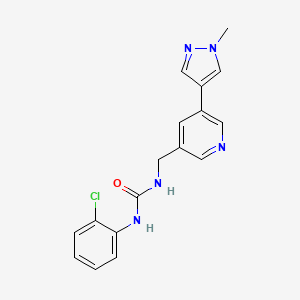

N-(Octahydrobenzo[b][1,4]dioxin-6-yl)acetamide, also known as Obovatol, is a natural compound found in several plant species including Magnolia obovata, Magnolia grandiflora, and Magnolia officinalis. The molecule contains a total of 32 bonds, including 15 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), and 2 ethers (aliphatic) .

Molecular Structure Analysis

The molecular structure of this compound includes a total of 32 bonds. There are 15 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), and 2 ethers (aliphatic) . The molecular weight is 199.25.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.3±0.1 g/cm3, boiling point of 423.1±45.0 °C at 760 mmHg, vapour pressure of 0.0±1.0 mmHg at 25°C, enthalpy of vaporization of 67.7±3.0 kJ/mol, flash point of 209.7±28.7 °C, index of refraction of 1.593, molar refractivity of 51.3±0.3 cm3, polar surface area of 48 Å2, and polarizability of 20.3±0.5 10-24 cm3 .Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Antibacterial and Urease Inhibition : A new series of compounds, including those similar to the acetamide derivatives, were synthesized and showed moderate to good activities across various biological assays, including antioxidant, haemolytic, antibacterial, and notably, urease inhibition activities. These compounds were more active than the standard used in urease inhibition tests, with N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide found to be the most active. Molecular docking studies revealed that these acetamide derivatives bind to the non-metallic active site of the urease enzyme, emphasizing the importance of H-bonding with the enzyme for inhibition (Gull et al., 2016).

Antimicrobial Potential : Another research focus has been on the anti-bacterial potential of N-substituted sulfonamides bearing a benzodioxane moiety. These compounds exhibited potent therapeutic potential against various Gram-negative and Gram-positive strains, highlighting the synthesis process starting from N-2,3-dihydrobenzo[1,4]dioxin-6-amine (Abbasi et al., 2016).

Antitumor Activity

- Anticancer Properties : Derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide, bearing different heterocyclic ring systems, were synthesized and screened for potential antitumor activity in vitro against human tumor cell lines derived from nine neoplastic diseases. Compounds displayed considerable anticancer activity against some cancer cell lines, underlining the therapeutic potential of these molecules (Yurttaş et al., 2015).

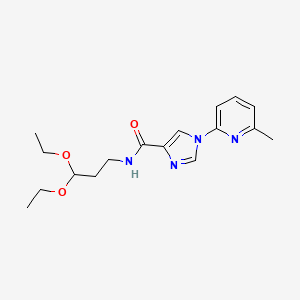

Antioxidant Activity

- Coordination Complexes and Antioxidant Activity : Pyrazole-acetamide derivatives were synthesized and used to construct Co(II) and Cu(II) coordination complexes. These complexes showed significant antioxidant activity, as determined by in vitro assays like DPPH, ABTS, and FRAP. The study provides insights into the structural features contributing to the antioxidant properties of these compounds (Chkirate et al., 2019).

Antibacterial Agents

- Emerging Antibacterial Agents : Research into novel N-(benzo[d]thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives synthesized for antibacterial purposes showed broad-spectrum activity against tested microorganisms. This emphasizes the role of such compounds in addressing the need for new antibacterial agents (Borad et al., 2015).

Mecanismo De Acción

Target of Action

N-(octahydro-1,4-benzodioxin-6-yl)acetamide, also known as N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide, is a compound that has been found to have antibacterial properties . The primary targets of this compound are bacterial strains such as Escherichia coli and Bacillus subtilis . These bacteria are common pathogens that can cause a variety of infections in humans.

Mode of Action

The compound interacts with its bacterial targets by inhibiting the formation of bacterial biofilms . Biofilms are communities of bacteria that adhere to each other on a surface, and they are often resistant to antibiotics. By inhibiting biofilm formation, N-(octahydro-1,4-benzodioxin-6-yl)acetamide can prevent the bacteria from establishing an infection.

Biochemical Pathways

It is known that the compound’s antibacterial activity is related to its ability to inhibit biofilm formation . This suggests that it may interfere with the signaling pathways that bacteria use to coordinate the formation of biofilms.

Result of Action

The result of N-(octahydro-1,4-benzodioxin-6-yl)acetamide’s action is the inhibition of bacterial biofilm formation, which can prevent the establishment of bacterial infections . In a study, this compound was found to be a potent inhibitor of biofilm formation by B. subtilis and E. coli .

Propiedades

IUPAC Name |

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-7(12)11-8-2-3-9-10(6-8)14-5-4-13-9/h8-10H,2-6H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVYZCIWAVWIIEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2C(C1)OCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluoro-3-(trifluoromethyl)phenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2840556.png)

![6-[[5-[(3-fluorophenyl)methylsulfanyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2840558.png)

![Methyl 4'-nitro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B2840560.png)

![3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2840562.png)

![4-[[2-[1-(2,4-Dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzamide](/img/structure/B2840563.png)

![Ethyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate](/img/structure/B2840565.png)

![2-[2-(2,4-Dichloro-5-prop-2-ynoxyanilino)-2-oxoethyl]sulfanylacetic acid](/img/structure/B2840568.png)

![3-[(3-Bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2840579.png)